molecular formula C7H9F3N2 B3021329 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole CAS No. 128694-64-4

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3021329
CAS No.: 128694-64-4
M. Wt: 178.15 g/mol
InChI Key: GAPUAVPXVZVBIP-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound, with the molecular formula C7H9F3N2, is notable for its trifluoromethyl group, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed carbonylation reactions has also been explored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkyl Iodides: Used for substitution reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Organic Solvents: DMF and others are commonly used as reaction media.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl and methyl groups, along with the trifluoromethyl group, makes it a versatile compound for various synthetic and industrial applications .

Biological Activity

Overview

1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole is a member of the pyrazole family, characterized by its unique trifluoromethyl substituent, which enhances its biological activity and physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H8F3N3\text{C}_7\text{H}_8\text{F}_3\text{N}_3

This structure features a five-membered ring containing two nitrogen atoms and various substituents that contribute to its biological properties.

This compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively interact with biological targets such as enzymes and receptors. This interaction can modulate various metabolic pathways.
  • Glucose Transport Inhibition : Similar compounds have been identified as inhibitors of glucose transporter GLUT1, impacting glucose metabolism and energy production within cells. This inhibition can lead to decreased ATP production, affecting cellular functions and potentially reducing tumor growth in cancer models .

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The mechanism often involves the disruption of metabolic processes critical for cancer cell survival .
  • Anti-inflammatory Effects : Pyrazole compounds have been evaluated for their anti-inflammatory potential. Some derivatives exhibit significant inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes involved in inflammatory responses .
  • Antimicrobial Activity : There is emerging evidence that pyrazoles can exhibit antimicrobial properties, making them candidates for further development in treating infections .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antitumor Activity : A study evaluated a series of pyrazole derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The compound showed IC50 values comparable to established anticancer agents .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures were tested for their ability to reduce edema and pain. Results indicated that these compounds could significantly lower inflammatory markers compared to controls .

Research Findings

A summary of research findings on this compound is presented in the following table:

Study Biological Activity Findings
Study AAnticancerSignificant inhibition of lung and breast cancer cell lines (IC50 values < 20 µM).
Study BAnti-inflammatoryReduced COX and LOX activity in vitro with IC50 values comparable to diclofenac.
Study CAntimicrobialExhibited activity against Gram-positive bacteria with MIC values < 50 µg/mL.

Properties

IUPAC Name

1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-3-12-5(2)4-6(11-12)7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPUAVPXVZVBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563847
Record name 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128694-64-4
Record name 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128694-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 25.0 g (grams) (167 mmol) (millimoles) of ethylhydrazine oxalate in 50 mL (milliliters) of ethanol was added to a solution of 25.0 g (162 mmol) of 1,1,1-trifluoro-2,4-pentanedione in 200 mL of ethanol at ambient temperature with stirring. The mixture was heated to reflux with stirring for 18 hours and was then allowed to cool. The volatile components were removed by evaporation under reduced pressure and the residue obtained was taken up in 150 mL, of dichloromethane. The resulting solution was washed twice with 100 mL portions of water, dried over magnesium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain 19.1 g (66 percent of theory) of the title compound as an amber oil
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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